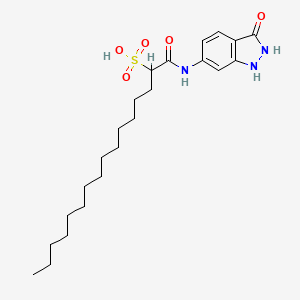
N,N'-Bis(3-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-methyl-2-pyridinyl)thiourea is a chemical compound with the molecular formula C13H14N4S It is a thiourea derivative, characterized by the presence of two 3-methyl-2-pyridinyl groups attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methyl-2-pyridinyl)thiourea typically involves the reaction of 3-methyl-2-pyridinylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3-methyl-2-pyridinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The pyridinyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-methyl-2-pyridinyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anticancer properties.
Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s thiourea moiety can stabilize transition states and intermediates in chemical reactions, making it a valuable catalyst in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic transformations.
N,N’-Bis(2-pyridyl)thiourea: Another thiourea derivative with applications in coordination chemistry and catalysis.
Uniqueness
N,N’-Bis(3-methyl-2-pyridinyl)thiourea is unique due to the presence of the 3-methyl-2-pyridinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propiedades
Número CAS |
6949-01-5 |
|---|---|
Fórmula molecular |
C13H14N4S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
1,3-bis(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-5-3-7-14-11(9)16-13(18)17-12-10(2)6-4-8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
Clave InChI |
SLSXXOCGDJFZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)


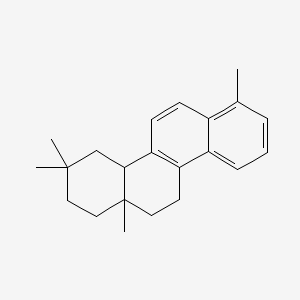
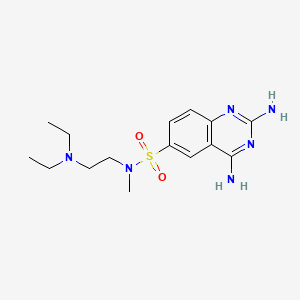

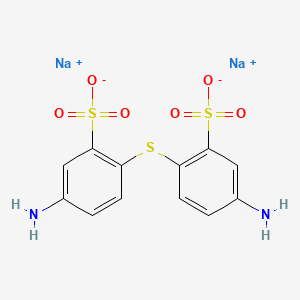


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
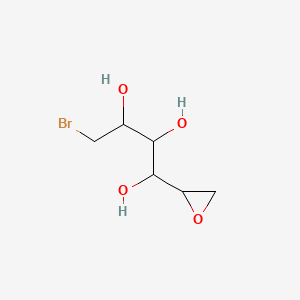
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
